
P7C3
Übersicht
Beschreibung
P7C3 is a complex organic compound with the molecular formula C23H22Br2N2O This compound is characterized by the presence of a carbazole moiety substituted with bromine atoms at positions 3 and 6, and a phenylamino-propan-2-ol group
Vorbereitungsmethoden
The synthesis of P7C3 typically involves multi-step organic reactions. One common synthetic route includes the bromination of carbazole to introduce bromine atoms at the 3 and 6 positions. This is followed by the formation of the propan-2-ol moiety through a series of reactions involving phenylamine and appropriate reagents under controlled conditions .
the synthesis in a laboratory setting involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to ensure the compound’s purity .
Analyse Chemischer Reaktionen
P7C3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the reduction of specific functional groups.
Substitution: The bromine atoms in the carbazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace the bromine atoms under suitable conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
P7C3 has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Wirkmechanismus
The mechanism of action of P7C3 involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
P7C3 can be compared with similar compounds such as:
1-(3,6-Dibromo-carbazol-9-yl)-3-(2,4-dimethoxy-phenylamino)-propan-2-ol: This compound has similar structural features but includes methoxy groups, which may alter its chemical properties and reactivity.
1-(3,6-Dibromo-carbazol-9-yl)-3-(3,4-dimethyl-phenylamino)-propan-2-ol: The presence of methyl groups in this compound can influence its steric and electronic properties, making it distinct in terms of reactivity and applications.
Biologische Aktivität
P7C3 is a compound that has gained attention for its neuroprotective and neurogenic properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential in various neurological conditions, and relevant research findings.
This compound functions primarily by enhancing neurogenesis and protecting neurons from degeneration. Key mechanisms include:
- Regulation of Aerobic Glycolysis : this compound has been shown to inhibit the growth of glioma cells by targeting phosphoglycerate kinase 1 (PGK1), a crucial enzyme in glycolysis. This interaction leads to decreased PGK1 protein levels and kinase activity, thereby suppressing aerobic glycolysis in glioma cells. The inhibition of this metabolic pathway is significant as it is associated with poor prognosis in glioma patients .
- Enhancement of NAD+ Biosynthesis : this compound compounds increase the activity of nicotinamide phosphoribosyltransferase (NAMPT), which is essential for NAD+ biosynthesis via the salvage pathway. This increase helps maintain cellular energy levels and supports critical processes like DNA repair .
- Neuroprotection Against Injury : In models of traumatic brain injury (TBI), this compound administration has been shown to enhance neurogenesis, preserve axonal integrity, and improve functional recovery. It effectively mitigates axonal degeneration and promotes survival rates of immature neurons .
Therapeutic Applications
This compound has demonstrated potential in various neurological disorders:
- Traumatic Brain Injury (TBI) : Preclinical studies indicate that this compound significantly improves outcomes following TBI by enhancing neurogenesis and protecting against neuronal death .
- Neurodegenerative Diseases : Research has shown efficacy in models of Parkinson's disease, amyotrophic lateral sclerosis (ALS), and Alzheimer's disease, where this compound protects dopaminergic neurons and reduces cell death .
- Depression and Anxiety : this compound has been linked to improvements in learning and memory impairments induced by stressors, suggesting its potential as an antidepressant .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound across different models:
Q & A
Q. Basic: What is the primary mechanism by which P7C3 exerts neuroprotective effects?
This compound enhances neurogenesis by selectively protecting newborn hippocampal neurons from apoptosis during maturation. It inhibits caspase-3 activation, stabilizes mitochondrial integrity, and does not stimulate neural precursor proliferation. This mechanism was identified via in vivo assays in rodents, including BrdU labeling and immunohistochemistry to track neuronal survival .
Q. Advanced: How does this compound suppress renal cell carcinoma (RCC) growth at higher concentrations?
At concentrations exceeding neuroprotective thresholds (e.g., IC50 ~23–39 μM), this compound downregulates RRM2 (ribonucleotide reductase M2), disrupting the Bcl-2/BAX balance and activating the cGAS-STING pathway. Key methodologies include RNA-seq, proteomics, and functional assays (colony formation, EdU, transwell migration) to validate RRM2’s role in apoptosis and metastasis suppression .
Q. Basic: What experimental models are validated for studying this compound’s neurogenic effects?
- Rodent models : Ts65Dn mice (Down syndrome), MPTP-induced Parkinson’s disease (PD) models, and aged rats for age-related cognitive decline.
- Assays : BrdU labeling for neurogenesis, cleaved caspase-3 staining for apoptosis, and behavioral tests (e.g., Morris water maze). Dose-response studies show efficacy at 1–5 mg/kg orally .
Q. Advanced: What methodologies identify this compound’s molecular targets in glioma or neurodegenerative diseases?
- Proteome microarrays : A human proteome microarray (23,136 proteins) identified 577 candidate targets, including phosphoglycerate kinase 1 (PGK1) in glycolysis and NAMPT (nicotinamide phosphoribosyltransferase) .
- CuAAC-assisted ABPP : Bioorthogonal chemistry with alkyne-tagged this compound derivatives (e.g., this compound-S326) for target capture and validation .
Q. Advanced: How do researchers resolve contradictions in this compound’s dose-dependent effects across cell types?
- Context-specific analysis : In RCC, 30 μM this compound induces apoptosis, while 60 μM causes necrosis. Neuroprotection occurs at lower doses (1–10 μM).
- Validation tools : IC50 profiling (e.g., 293-T vs. RCC cells), RNA-seq to compare transcriptomic responses, and pathway enrichment analysis (e.g., cGAS-STING vs. Bcl-2/BAX) .
Q. Basic: How does this compound modulate neurogenesis in depression models?
This compound increases hippocampal neurogenesis in rodent depression models (e.g., chronic stress), with effects blocked by ablation of adult hippocampal neurogenesis (AHN). Antidepressant-like outcomes are assessed via forced swim tests and sucrose preference assays .
Q. Advanced: What metabolic pathways are implicated in this compound’s dual role in neuroprotection and cancer?
- Glycolysis : this compound binds PGK1, altering aerobic glycolysis in glioma.
- Mitochondrial pathways : In PD, this compound inhibits GSK3β, reducing p53/Bax-mediated mitochondrial apoptosis.
- Contrast : Neuroprotection relies on mitochondrial stabilization, while anticancer effects involve glycolytic and apoptotic pathway modulation .
Q. Advanced: How is this compound structurally optimized for improved potency and bioavailability?
- Medicinal chemistry : Derivatives like (-)-P7C3-S243 and this compound-A20 remove the aniline ring, enhance polarity, and improve blood-brain barrier penetration.
- SAR studies : Bromine on carbazole is critical; methoxy substitutions on the aniline ring retain activity. In vivo testing in primates confirms safety and efficacy .
Q. Advanced: What experimental strategies address conflicting data on this compound’s apoptotic effects?
- Cell-type specificity : Apoptosis in RCC vs. neuroprotection in neurons is context-dependent. Use isoform-specific inhibitors (e.g., RRM2 siRNA) to dissect pathways.
- Rescue assays : Overexpress Bcl-2 or RRM2 to reverse this compound’s effects in RCC .
Q. Advanced: How does this compound’s genotype-dependent efficacy inform therapeutic development?
In Ts65Dn mice (Down syndrome), this compound restores neurogenesis without affecting wild-type mice. This selectivity suggests utility in pathologies with impaired neurogenesis. Comparative studies with lithium or fluoxetine (which lack genotype specificity) highlight this compound’s unique mechanism .
Eigenschaften
IUPAC Name |
1-anilino-3-(3,6-dibromocarbazol-9-yl)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Br2N2O/c22-14-6-8-20-18(10-14)19-11-15(23)7-9-21(19)25(20)13-17(26)12-24-16-4-2-1-3-5-16/h1-11,17,24,26H,12-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHHRERIIVOATI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Br2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70385472 | |
Record name | 1-Anilino-3-(3,6-dibromo-9H-carbazol-9-yl)-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70385472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
301353-96-8 | |
Record name | 3,6-Dibromo-α-[(phenylamino)methyl]-9H-carbazole-9-ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=301353-96-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Anilino-3-(3,6-dibromo-9H-carbazol-9-yl)-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70385472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | P7C3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P7C3 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77ZWJ3QXR9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.